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Introduction and Drug Profile

Trilostane is a synthetic steroid analogue that functions as a competitive reversible inhibitor of the enzyme

3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD), a pivotal component in adrenal steroid

biosynthesis. First synthesized in the 1970s, trilostane was initially developed for human medical use with

FDA approval in 1984 but was subsequently withdrawn from the human market in 1994 due to

inconsistencies in efficacy and safety concerns. Despite this setback, trilostane has emerged as a

cornerstone therapeutic agent in veterinary medicine, particularly for the management of canine Cushing's

syndrome, receiving approval from both the FDA and European Medicines Agency for this indication. The

drug's unique mechanism of action and favorable safety profile compared to historical treatments have

cemented its position in veterinary endocrinology, while ongoing research continues to reveal potential

applications beyond its current uses. [1] [2]

From a chemical perspective, trilostane (C20H27NO3) is classified as an androstane derivative with a

molecular weight of 329.44 g/mol. Its chemical structure features an epoxy bridge and carbonitrile group that

contribute to its enzyme inhibitory properties. The drug undergoes hepatic metabolism to form its primary

active metabolite, 17-ketotrilostane, which demonstrates even greater potency as a 3β-HSD inhibitor than

the parent compound. This metabolite circulates at approximately 3-fold higher concentrations than
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trilostane and contributes significantly to the drug's therapeutic effects. Both trilostane and its active

metabolite exhibit relatively short half-lives of approximately 1.2 hours, necessitating careful timing of

administration and monitoring in clinical practice. [1] [3] [2]

Mechanism of Action

Molecular Pharmacology

Trilostane exerts its therapeutic effects through competitive inhibition of 3β-hydroxysteroid

dehydrogenase/Δ5−4 isomerase (3β-HSD), a crucial enzyme in the steroidogenic pathway that catalyzes the

conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. This enzymatic blockade specifically impedes

the conversion of pregnenolone to progesterone, thereby disrupting the downstream synthesis of

glucocorticoids, mineralocorticoids, and adrenal androgens. Unlike cytotoxic agents such as mitotane that

cause adrenal destruction, trilostane's inhibition is dose-dependent and reversible, allowing for more

precise control of adrenal suppression and reducing the risk of permanent hypoadrenocorticism. This

mechanistic distinction represents a significant therapeutic advantage, particularly for long-term management

of chronic conditions like Cushing's syndrome. [1] [2] [4]

Recent research has revealed that trilostane's pharmacological effects extend beyond its primary enzyme

inhibition. Studies in canine models indicate that the drug also modulates the cortisone-cortisol shuttle by

affecting 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, potentially activating 11β-HSD2 (which

inactivates cortisol) while inhibiting 11β-HSD1 (which activates cortisol). Additionally, investigations in rat

models demonstrate that trilostane decreases glucocorticoid receptor gene transcription and translation,

thereby reducing tissue sensitivity to glucocorticoids rather than solely reducing circulating hormone levels.

These pleiotropic effects suggest a more complex mechanism of action than initially recognized and may

explain some of trilostane's clinical efficacy in cases where cortisol measurements alone do not correlate

perfectly with symptomatic improvement. [1] [5]

Neurosteroid Modulation
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Emerging evidence indicates that trilostane significantly influences neurosteroid pathways, potentially

enabling applications beyond adrenal disorders. Through its inhibition of 3β-HSD, trilostane causes

accumulation of pregnenolone and subsequent shunting toward alternative metabolic pathways, resulting in

increased production of neuroactive steroids with anticonvulsant and antidepressant properties. Particularly

notable is trilostane's ability to elevate levels of allopregnanolone, a neurosteroid with potent positive

allosteric modulatory effects on GABAA receptors. This mechanism has sparked interest in trilostane's

potential applications for neurological and psychiatric conditions, including epilepsy, depression, and anxiety

disorders, positioning it as a multifaceted therapeutic agent worthy of further investigation. [1] [5]

Table 1: Key Pharmacodynamic Properties of Trilostane

Target Action Biological Consequence
Therapeutic
Relevance

3β-hydroxysteroid

dehydrogenase/Δ5−4
isomerase

Competitive

reversible inhibition

Reduced conversion of

pregnenolone to
progesterone

Decreased cortisol and

aldosterone synthesis

11β-hydroxysteroid
dehydrogenase type 2

Activation (indirect) Enhanced cortisol
inactivation

Improved control of
glucocorticoid excess

Glucocorticoid receptor Downregulation Reduced tissue sensitivity
to glucocorticoids

Symptomatic
improvement beyond

hormone reduction

Neurosteroid pathways Modulation Increased

allopregnanolone
production

Potential neurological

and psychiatric
applications

Clinical Applications and Efficacy Data

Veterinary Applications
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Trilostane has established itself as a first-line therapeutic for canine Cushing's syndrome

(hyperadrenocorticism), with demonstrated efficacy for both pituitary-dependent and adrenal-dependent

forms of the disease. As the only FDA-approved medication for both variants of canine Cushing's syndrome,

trilostane offers a favorable risk-benefit profile compared to historical treatments. Clinical studies

involving 78 dogs treated with trilostane for up to three years reported effective long-term management with

no significant changes in adrenal size observed during the treatment period, indicating the preservation of

adrenal gland integrity despite chronic therapy. The drug provides symptomatic control with improvements

typically observed in a characteristic sequence: activity levels enhance first, followed by reduction in

polyuria/polydipsia, polyphagia, and panting, while dermatological changes and muscle weakness may

require several months to fully resolve. [1] [4] [5]

The efficacy of trilostane extends beyond symptomatic improvement to survival benefits, as demonstrated

by recent meta-analyses. A systematic review and meta-analysis published in 2025, which included 295 dogs

across five studies, revealed that trilostane treatment was associated with an 11% higher survival rate at 36

months compared to mitotane, with a risk difference of -0.11 (95% CI: -0.15 to -0.06). Although the pooled

mean difference in survival time across four studies (85.1 days, 95% CI: -255.9 to 85.7) did not reach

statistical significance, the consistent direction of effect favoring trilostane across multiple studies supports

its position as a preferred therapeutic option. This survival advantage, coupled with a more favorable adverse

effect profile, has solidified trilostane's status as a cornerstone of veterinary endocrine practice. [6]

Human Medical Applications

Although trilostane was withdrawn from the human market in the United States in 1994 and subsequently

discontinued in other regions, it retains historical importance and provides valuable insights for current

steroidogenesis inhibitors. Trilostane was previously used for Cushing's syndrome, Conn's syndrome

(primary hyperaldosteronism), and postmenopausal breast cancer, often in combination with corticosteroid

replacement to prevent adrenal insufficiency. In breast cancer treatment, its efficacy was attributed not only

to steroidogenesis inhibition but also to newly discovered antiestrogenic properties mediated through

allosteric interactions with estrogen receptors. The drug's withdrawal reflected concerns about efficacy

consistency and safety profiles rather than a complete lack of therapeutic value, and its mechanisms continue

to inform the development of newer endocrine agents. [1] [3] [2]

Table 2: Comparative Efficacy of Medical Therapies for Canine Cushing's Syndrome
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Treatment
Mechanism of
Action

Efficacy
Adverse
Effect Rate

Survival Benefit

Trilostane Competitive

reversible inhibition
of 3β-HSD

Effective for both

PDH and ADH; >85%
clinical improvement

13-19%

(mostly mild)

11% higher

survival at 36
months vs.

mitotane

Mitotane Cytotoxic adrenal

destruction

Effective for both

PDH and ADH

25-30%

(potentially
severe)

Reference

treatment

Ketoconazole Imidazole derivative;
steroidogenesis

inhibition

Limited data in dogs Not well
quantified

Insufficient data

Selegiline Monoamine oxidase

inhibitor; pituitary-
directed

Only for

uncomplicated PDH;
controversial efficacy

Low, but

efficacy
questionable

No demonstrated

benefit

Experimental Protocols and Methodologies

Pharmacokinetic Assessment Protocol

Objective: To characterize the disposition kinetics of trilostane and its active metabolite, 17-

ketotrilostane, following oral administration in canine models.

Experimental Design:

Administration of trilostane at clinical doses (1-3 mg/kg) to fasted and fed beagles (n=6-8/group)

Serial blood collection at baseline, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-administration
Plasma separation via centrifugation (3000×g, 15 minutes, 4°C) and storage at -80°C until analysis

HPLC-MS/MS quantification of trilostane and 17-ketotrilostane concentrations using deuterated
internal standards

Non-compartmental pharmacokinetic analysis using validated software (e.g., Phoenix WinNonlin)

Key Parameters:
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Cmax: Maximum observed concentration

Tmax: Time to reach Cmax
AUC0-∞: Area under the concentration-time curve from zero to infinity

t1/2: Elimination half-life
CL/F: Apparent oral clearance

Vz/F: Apparent volume of distribution

This protocol has demonstrated that trilostane achieves peak concentrations within 1-2 hours in dogs, with

rapid conversion to the more active 17-ketotrilostane metabolite. Food administration significantly enhances

absorption, informing the clinical recommendation to administer with food. The short elimination half-life of

approximately 1.2 hours for both compounds supports twice-daily dosing regimens in most clinical cases. [1]

[5]

ACTH Stimulation Test Timing Protocol

Objective: To determine the optimal timing for ACTH stimulation tests in trilostane-treated dogs and

establish standardized monitoring protocols.

Experimental Design:

Enrollment of 21 dogs with naturally occurring hyperadrenocorticism stabilized on trilostane therapy
Each dog undergoes two ACTH stimulation tests:

Test A: Initiated 2 hours post-trilostane administration
Test B: Initiated 4 hours post-trilostane administration

Tests separated by 46-74 hours to ensure adequate washout
Administration of synthetic ACTH (0.25 mg/dog IV or IM) with cortisol measurement pre- and 60-

minutes post-ACTH
Randomization of test order to eliminate sequence effects

Serum cortisol measurement via validated radioimmunoassay

Results and Interpretation: The study demonstrated significantly lower post-ACTH cortisol concentrations

when tests were initiated at 2 hours (5.4 ± 3.7 μg/dL) compared to 4 hours (6.5 ± 4.5 μg/dL), establishing

that test timing significantly influences results. This finding underscores the necessity of consistent timing

for serial monitoring, with the current recommendation to perform ACTH stimulation tests 4-6 hours after

trilostane administration as specified in the manufacturer's labeling. Protocol consistency is more critical

than the specific timepoint chosen, as maintaining the same interval across evaluations facilitates accurate

assessment of treatment efficacy and dose adjustment needs. [7]
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Diagram 1: Trilostane's dual mechanism of action showing primary enzyme inhibition and neurosteroid

pathway modulation

Therapeutic Monitoring and Clinical Management

Treatment Initiation and Dose Titration

Patient Selection Criteria:

Confirmed diagnosis of Cushing's syndrome based on combination of clinical signs and endocrine

testing
Absence of significant renal or hepatic impairment (contraindications)

Assessment of baseline electrolytes, renal function, and liver enzymes
Evaluation of concurrent medications for potential interactions
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Dosing Protocol:

Starting dose: 2.2-6.7 mg/kg once daily with food
Capsule sizes: 5 mg, 10 mg, 30 mg, 60 mg, and 120 mg (can be combined)

Administration: Always with food to enhance absorption
Dose adjustment: Not recommended until 30 days of treatment, regardless of ACTH stimulation

results

Approximately 25% of dogs may require twice-daily dosing to control clinical signs throughout the day due

to trilostane's short duration of action. For twice-daily regimens, the total daily dose can be divided

unequally based on available capsule sizes to accommodate owner convenience and cost considerations. For

instance, a 40 mg total daily dose could be administered as 30 mg in the morning and 10 mg in the evening,

providing flexibility while maintaining therapeutic efficacy. [4]

Monitoring Protocol and Safety Assessment

First Recheck Evaluation (10-14 days after initiation or dose change):

Thorough history focusing on clinical signs (PU/PD, appetite, energy level)
Physical examination

Serum biochemistry profile with electrolytes
ACTH stimulation test 4-6 hours post-trilostane administration

Subsequent Monitoring:

Re-evaluation at 30 days, then every 3 months once stabilized

Ongoing assessment of owner-reported clinical signs
Periodic electrolyte and biochemistry monitoring

Adjustment of dose based on combination of clinical response and ACTH stimulation results

Target Therapeutic Parameters:

Resolution or significant improvement of clinical signs

Post-ACTH cortisol concentrations typically 1.5-5.5 μg/dL (consult product-specific guidelines)
Normalization of previously elevated liver enzymes

Improvement in electrolyte imbalances

Adverse Effect Management:
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Mild effects (anorexia, lethargy, vomiting, diarrhea): Temporary discontinuation until resolution, then

reinitiation at reduced dose
Severe effects (severe depression, hemorrhagic diarrhea, collapse): Immediate discontinuation,

supportive care, and assessment for adrenal insufficiency
Permanent hypoadrenocorticism: Occurs in rare cases, requires glucocorticoid and

mineralocorticoid replacement

The reversible nature of trilostane's enzyme inhibition means that most adverse effects resolve with

temporary drug discontinuation, distinguishing it from irreversible adrenal destructive agents and

contributing to its superior safety profile. [1] [4]

Table 3: Clinical and Biochemical Monitoring Parameters for Trilostane Therapy

Parameter Baseline
10-14 Day
Recheck

30 Day Recheck
Stable Patient (q
3 months)

Clinical Signs Document all
relevant signs

Assess for
improvement

Quantitative
assessment

Owner-reported
and vet-assessed

Body Weight Record Measure Measure Measure

ACTH
Stimulation
Test

Perform for

diagnosis

4-6 hrs post-pill 4-6 hrs post-pill 4-6 hrs post-pill

Serum
Electrolytes

Full profile Sodium,
potassium

Sodium, potassium Sodium,
potassium

Liver Enzymes ALT, ALP ALT, ALP ALT, ALP ALT, ALP

Dose
Adjustment

N/A Not

recommended

Based on clinical

response and
ACTHst

As needed

Emerging Research and Future Directions
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Potential Neurological Applications

Recent investigations have revealed trilostane's significant effects on neurosteroid pathways, particularly

its ability to increase brain levels of allopregnanolone, a neurosteroid with potent anticonvulsant and

antidepressant properties. This discovery has stimulated research into potential applications for neurological

disorders and psychiatric conditions that may benefit from neurosteroid modulation. Preclinical studies

have identified trilostane's potential utility in epilepsy, anxiety, and depression, suggesting that its

therapeutic scope may extend well beyond endocrine disorders. The drug's capacity to modulate

neuroinflammatory responses and enhance neuronal resilience further supports its potential application in

neurodegenerative conditions, opening promising avenues for drug repurposing. [1] [5]

The proposed mechanism for these neurological effects involves trilostane's inhibition of 3β-HSD leading to

accumulation of pregnenolone, which then serves as substrate for alternative metabolic pathways resulting in

increased production of neuroprotective steroids. This mechanism is particularly relevant for treatment-

resistant epilepsy and depression, where conventional therapies often prove inadequate. The 2025

comprehensive review identified three preclinical studies exploring trilostane's potential in neurological

disorders and two investigating psychiatric applications, signaling growing research interest in these novel

indications. While still preliminary, these findings position trilostane as a promising candidate for

therapeutic repurposing with potentially significant implications for both veterinary and human medicine. [1]

[5]

Comparative Effectiveness Research

Recent meta-analyses have provided robust evidence supporting trilostane's position as a first-line therapy

for canine Cushing's syndrome. The 2025 systematic review and meta-analysis that included 295 dogs across

five studies demonstrated trilostane's superiority to mitotane in long-term survival, with an 11% higher

survival rate at 36 months. This comprehensive analysis also highlighted the substantial heterogeneity in

study designs and outcome measures across the existing literature, underscoring the need for standardized

endpoints in future clinical trials. The establishment of trilostane's survival benefit represents a significant

advancement in evidence-based veterinary endocrinology and provides clinicians with high-quality data to

inform therapeutic decisions. [6]
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Future research directions include prospective randomized trials directly comparing trilostane with mitotane

using standardized protocols, investigation of predictive biomarkers for treatment response, and

exploration of individualized dosing strategies based on pharmacogenetic profiling. Additionally, the

potential combination of trilostane with pituitary-directed therapies for ACTH-secreting tumors represents a

promising approach worthy of investigation. As the evidence base continues to mature, treatment guidelines

will likely evolve to reflect these advancements, further optimizing outcomes for patients with Cushing's

syndrome. [1] [6]

Regulatory Status and Formulations

Trilostane's regulatory history reflects its transition from human to veterinary medicine. Initially approved

for human use in 1984, it was withdrawn from the U.S. market in 1994 due to concerns about efficacy

consistency and safety profiles. However, it maintained availability in some markets (including the UK as

Modrenal) before eventual discontinuation from human use. The drug experienced a renaissance with its

veterinary approval in the United States in 2008 under the brand name Vetoryl, specifically for treatment of

pituitary-dependent and adrenal-dependent hyperadrenocorticism in dogs. This approval established

trilostane as the first drug indicated for both forms of canine Cushing's syndrome, distinguishing it from

selegiline which is only approved for uncomplicated pituitary-dependent cases. [1] [2] [4]

Recent regulatory developments include the 2024 adoption of positive opinions by the Committee for

Veterinary Medicinal Products (CVMP) of the European Medicines Agency recommending marketing

authorization for two new trilostane oral suspensions for dogs (Trilocur and Trilorale), expanding

formulation options beyond traditional capsules. The drug is available in multiple strengths (5 mg, 10 mg, 30

mg, 60 mg, and 120 mg capsules) to facilitate precise dosing. Following FDA approval of the commercial

product, compounding pharmacies in the United States may only prepare trilostane from the approved

product rather than bulk active ingredient, ensuring quality and consistency. These regulatory frameworks

balance accessibility with appropriate quality control for this important veterinary therapeutic. [2]

Conclusion

Trilostane represents a pivotal therapeutic advancement in the management of Cushing's syndrome,

particularly in veterinary medicine where it has become a cornerstone treatment. Its reversible inhibition of
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adrenal steroidogenesis offers a superior safety profile compared to historical cytotoxic therapies, while

maintaining high efficacy for controlling clinical signs and improving long-term survival. The

comprehensive understanding of its mechanism of action, pharmacokinetics, and clinical applications

provides a robust foundation for its use in practice. Ongoing research continues to reveal novel potential

applications, particularly in neurological and psychiatric disorders, suggesting that trilostane's therapeutic

journey may be far from complete. As evidence evolves and new formulations emerge, trilostane's position

in the therapeutic armamentarium appears likely to strengthen further, potentially expanding to benefit

additional patient populations in the future.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. : Beyond Trilostane ’ Cushing - PMC s Syndrome [pmc.ncbi.nlm.nih.gov]

2. Trilostane [en.wikipedia.org]

3. Trilostane: Uses, Interactions, Mechanism of Action [go.drugbank.com]

4. How to manage &#39; Cushing | dvm360 s syndrome [dvm360.com]

5. Trilostane: Beyond Cushing's Syndrome [mdpi.com]

6. Effectiveness of Medical Treatment on Survivability in ... [pmc.ncbi.nlm.nih.gov]

7. Comparison of Adrenocorticotropic Hormone Stimulation ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Trilostane in

Cushing's Syndrome Management]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548868#trilostane-cushing-s-syndrome-clinical-management]

Disclaimer & Data Validity:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 12 / 13 Tech Support

https://www.smolecule.com/products/s548868?utm_src=pdf-body
https://www.smolecule.com/products/s548868?utm_src=pdf-body
https://www.smolecule.com/products/s548868?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11816184/
https://en.wikipedia.org/wiki/Trilostane
https://go.drugbank.com/drugs/DB01108
https://www.dvm360.com/view/how-to-manage-cushing-s-syndrome
https://www.mdpi.com/2076-2615/15/3/415
https://pmc.ncbi.nlm.nih.gov/articles/PMC12560878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4857938/
https://www.smolecule.com/products/b548868#trilostane-cushing-s-syndrome-clinical-management
https://www.smolecule.com/products/b548868#trilostane-cushing-s-syndrome-clinical-management
https://www.smolecule.com/products/b548868#trilostane-cushing-s-syndrome-clinical-management
https://www.smolecule.com/products/s548868?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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